molecular formula C6H5BrClNO2S B1380795 6-Bromo-5-methylpyridine-3-sulfonyl chloride CAS No. 1519324-24-3

6-Bromo-5-methylpyridine-3-sulfonyl chloride

Cat. No.: B1380795
CAS No.: 1519324-24-3
M. Wt: 270.53 g/mol
InChI Key: BQDXPYQRCVVKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methylpyridine-3-sulfonyl chloride is a chemical compound used in a variety of scientific experiments. It has a molecular formula of C6H5BrClNO2S and a molecular weight of 270.53 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 3rd position with a sulfonyl chloride group, at the 5th position with a methyl group, and at the 6th position with a bromine atom .

Scientific Research Applications

Synthesis and Derivatives Formation

6-Bromo-5-methylpyridine-3-sulfonyl chloride has been utilized in various synthetic processes. For instance, in the study of nucleosides and nucleotides, it played a role in the selective sulfonylation of 8-bromoadenosine derivatives, contributing to the synthesis of purine cyclonucleosides (Ikehara & Kaneko, 1970). Similarly, it has been employed in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist (Hirokawa, Horikawa & Kato, 2000).

Medicinal Chemistry Applications

This compound has applications in medicinal chemistry. For example, derivatives of 3-amino-2-methylpyridine, related to this compound, have been identified as ligands of the BAZ2B bromodomain, an area of interest in drug discovery (Marchand, Lolli & Caflisch, 2016).

Mechanism of Action

The mechanism of action for 6-Bromo-5-methylpyridine-3-sulfonyl chloride is not specified in the search results. As a sulfonyl chloride, it is likely to act as an electrophile in chemical reactions .

Properties

IUPAC Name

6-bromo-5-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDXPYQRCVVKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.